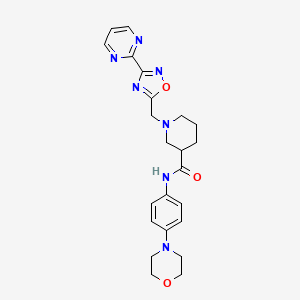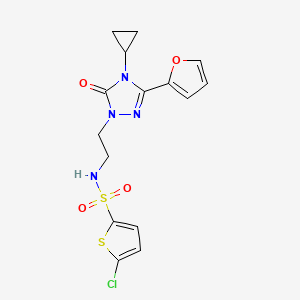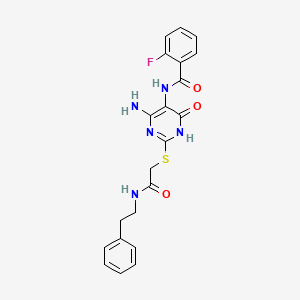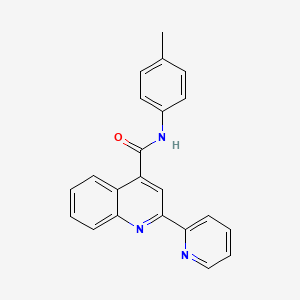
N-(4-phenyl-1,3-thiazol-2-yl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-phenyl-1,3-thiazol-2-yl)hexanamide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . A compound similar to “N-(4-phenyl-1,3-thiazol-2-yl)hexanamide”, known as (4-phenyl-1, 3-thiazol-2-yl) hydrazine, has been identified as a new antifungal agent .
Synthesis Analysis
The synthesis of compounds similar to “N-(4-phenyl-1,3-thiazol-2-yl)hexanamide” involves the condensation of intermediates in ethanol under reflux . For example, the condensation of 3 with benzaldehyde in ethanol under reflux for 3–4 hours gave the final intermediate, N-[4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]-1-phenylmethanimine .Molecular Structure Analysis
The thiazole ring in “N-(4-phenyl-1,3-thiazol-2-yl)hexanamide” is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles, including “N-(4-phenyl-1,3-thiazol-2-yl)hexanamide”, have been found to exhibit diverse biological activities . For instance, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated cytotoxicity activity on three human tumor cell lines .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用
Corrosion Inhibition
N-(4-phenyl-1,3-thiazol-2-yl)hexanamide and its derivatives have been investigated for their corrosion inhibition properties. For example, studies have shown that certain thiazole compounds are effective in inhibiting corrosion of metals in acidic environments. These inhibitors work by forming a protective layer on the metal surface, reducing the rate of corrosion. This application is significant in industries where metal preservation is crucial, such as in construction and manufacturing (Saraswat & Yadav, 2020).
Antimicrobial Activity
Research has also highlighted the potential of N-(4-phenyl-1,3-thiazol-2-yl)hexanamide derivatives in antimicrobial applications. These compounds have shown efficacy against various bacterial and fungal strains. Their mechanism involves interacting with microbial cell components, leading to cell death. This property is particularly useful in developing new antibiotics and antifungal agents, addressing the growing concern of antibiotic resistance (Bikobo et al., 2017).
Anticancer Potential
Several studies have focused on the anticancer potential of N-(4-phenyl-1,3-thiazol-2-yl)hexanamide derivatives. These compounds have been tested against various cancer cell lines, showing promising results in inhibiting cancer cell growth. The anticancer activity is attributed to their ability to interfere with cellular pathways critical for cancer cell proliferation and survival. This research avenue is crucial for developing novel cancer therapies that are more effective and have fewer side effects (Yakantham et al., 2019).
将来の方向性
特性
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-2-3-5-10-14(18)17-15-16-13(11-19-15)12-8-6-4-7-9-12/h4,6-9,11H,2-3,5,10H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQKGGMTSGKOBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=NC(=CS1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenyl-1,3-thiazol-2-yl)hexanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


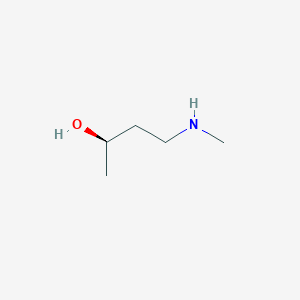
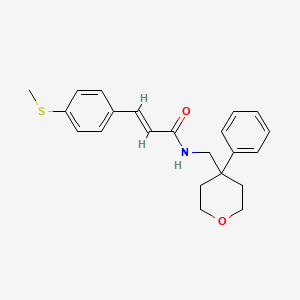

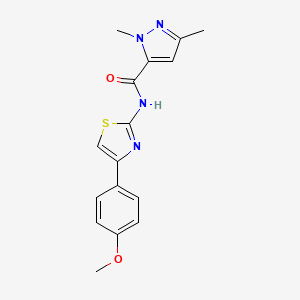
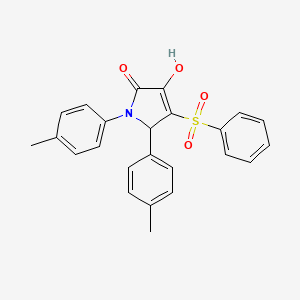
![3-[(2-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2955022.png)
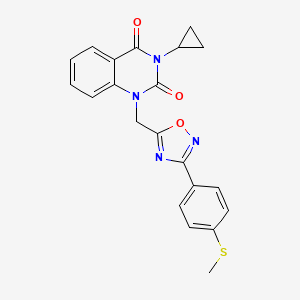
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzofuran-2-carboxamide](/img/structure/B2955027.png)
